3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which are part of the compound , has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of a similar compound, “3-(Ethoxycarbonyl)benzoic acid”, has been reported. It has a molecular formula of C10H10O4, an average mass of 194.184 Da, and a monoisotopic mass of 194.057907 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3-(Ethoxycarbonyl)benzoic acid”, have been reported. It has a density of 1.2±0.1 g/cm3, a boiling point of 349.0±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .Applications De Recherche Scientifique
Anti-Tubercular Activity
Background: Tuberculosis (TB) remains a global health concern, necessitating the search for novel anti-TB agents. Researchers have explored benzothiazole derivatives due to their potential as anti-tubercular compounds.
Research Findings:- Synthesis : Scientists have developed various synthetic pathways to create benzothiazole derivatives, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
- In Vitro and In Vivo Activity : The newly synthesized benzothiazole derivatives were tested against Mycobacterium tuberculosis. They exhibited better inhibition potency compared to standard reference drugs .
- Mechanism of Resistance : The review also covers the mechanism of resistance of existing anti-TB drugs .
- Molecular Docking Studies : Researchers investigated the structure-activity relationships of these derivatives and performed molecular docking studies against the target enzyme DprE1 to identify potent inhibitors with enhanced anti-tubercular activity .
Type II Diabetes Treatment Potential
Background: Protein tyrosine phosphatase 1B (PTP1B) inhibitors are promising candidates for treating type II diabetes. Let’s explore how this compound fits into this context.
Research Findings:- Design and Synthesis : A derivative of our compound, 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4, was designed, synthesized, and characterized .
- In Vitro PTP1B Inhibition : Researchers screened all synthesized compounds for in vitro PTP1B inhibitory activity .
- In Vivo Antihyperglycemic Activity : The most effective compound from this series was evaluated in a streptozotocin-induced diabetic rat model for its antihyperglycemic effects .
Mécanisme D'action
Target of Action
It is known that thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets, including enzymes and receptors involved in various biochemical pathways .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, often resulting in downstream effects such as the modulation of cellular processes .
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid . These factors can include the pH of the environment, the presence of other compounds, and the temperature, among others.
Propriétés
IUPAC Name |
3-[(6-ethoxycarbonyl-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-2-24-16(23)11-5-6-12-13(8-11)25-17(18-12)19-14(20)9-3-4-10(7-9)15(21)22/h5-6,8-10H,2-4,7H2,1H3,(H,21,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMWYSZLJZYGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.